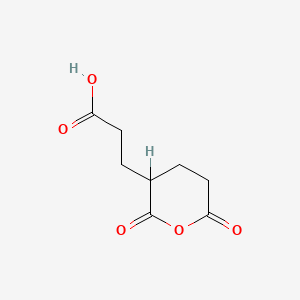

Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid

Description

Properties

IUPAC Name |

3-(2,6-dioxooxan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c9-6(10)3-1-5-2-4-7(11)13-8(5)12/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHVYUINAFDGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246857 | |

| Record name | Tetrahydro-2,6-dioxo-2H-pyran-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40550-18-3 | |

| Record name | Tetrahydro-2,6-dioxo-2H-pyran-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40550-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC166524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-2,6-dioxo-2H-pyran-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Using Thionyl Chloride

Reaction Pathway :

A mixture of the precursor compound (unspecified starting material) reacts with thionyl chloride (SOCl₂) in 1,2-dichloroethane under heating (5 hours).

- Solvent: 1,2-Dichloroethane

- Reagent: Thionyl chloride (1.2 equivalents)

- Temperature: Reflux (~85°C)

- Workup: Acidification with HCl, followed by recrystallization from methanol

Yield : 88%

Sequential Aldol-Lactonization

- Aldol Reaction : Unprotected aldehyde intermediates undergo base-mediated condensation with chiral enolates (e.g., LDA/BuLi in THF).

- Lactonization : Intramolecular cyclization forms the pyranone core.

- Enolate generation at −40°C to 0°C

- Diastereoselectivity controlled by steric hindrance during enolate addition

- Produces structurally related dihydropyranones (e.g., 26 in Source 8)

- Adaptable for introducing substituents at C-3 and C-6

Hydrogenation-Cyclization Cascade

Steps :

- Hydrogenation : Palladium-catalyzed (Pd black, 0.15% wt) hydrogenation of unsaturated precursors under 350 psi H₂ at 75°C .

- Cyclization : Acid-mediated (HCl) lactonization of hydroxyacid intermediates.

- Short-path distillation (5 mbar, 60–90°C)

- Silica gel chromatography (ethyl acetate/heptane gradient)

Yield : ~53% (for analogous dihydropyranones)

Comparative Analysis of Methods

*Reported for analogous compounds.

†Depends on enolate stereochemistry.

‡Controlled by catalyst and solvent.

Critical Considerations

- Acid Sensitivity : The α,β-unsaturated ketone intermediate is prone to polymerization; strict temperature control is required.

- Purification Challenges : Silica gel chromatography or distillation is essential due to polar byproducts.

- Scalability : Thionyl chloride method is preferred for industrial applications due to simpler workup.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The propionic acid side chain can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

- Pharmaceutical Intermediates : Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways .

- Antiviral and Anticancer Research : Recent studies have indicated that derivatives of this compound may possess antiviral properties and could be explored for their potential in anticancer therapies. The compound's ability to modify biological interactions makes it a candidate for further investigation in drug development .

- Neuropharmacology : There is ongoing research into the effects of this compound on neurological disorders. Its derivatives are being studied for their potential to influence neurotransmitter systems, which could lead to treatments for conditions such as Parkinson's disease and anxiety disorders .

Material Science Applications

- Synthesis of Polymers : The compound has been explored as a precursor for producing biodegradable polymers. Its unique chemical structure allows it to participate in polymerization reactions, resulting in materials that can be used in various applications, including packaging and biomedical devices .

- Linker Molecules in Solid Support Synthesis : this compound has been investigated as a linker molecule for solid-phase synthesis techniques. This application is crucial in the development of combinatorial libraries for drug discovery, facilitating the attachment of various functional groups to solid supports .

Case Studies

Mechanism of Action

The mechanism of action of tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, influencing biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydro-2(1H)-quinolones and Isoquinolones

Tetrahydro-2(1H)-quinolones, synthesized via DA reactions of 2(1H)-pyridones with dienes, share structural similarities with the target compound, particularly in their fused bicyclic systems and ketone functionalities. Key differences include:

- Electron-Withdrawing Groups (EWGs): Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid features two ketone groups, enhancing its dienophilic reactivity compared to quinolones, which typically bear a single ketone at position 2 .

- Synthetic Pathways: Quinolones are synthesized via DA reactions of pyridones with dienes, whereas the target compound may require alternative strategies due to its fused pyran-propionic acid system .

Spiroindole-Pyrrolopyrrole Diones

The spiro compound 1,2,3',5'-tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione (from ) shares a polycyclic framework but differs significantly in functional groups. Notably:

- Complexity: The spiro structure introduces stereochemical challenges absent in the simpler pyran-propionic acid system.

Glycosylated Derivatives (Zygocaperoside and Isorhamnetin-3-O-glycoside)

These glycosides from Z. fabago () differ in their sugar moieties and phenolic frameworks but highlight the importance of hydroxyl groups in modulating bioavailability and reactivity:

- Spectroscopic Identification: NMR data (Tables 1 and 2 in ) for glycosides emphasize the role of hydroxyl and glycosidic linkages, which are absent in the target compound .

- Pharmacological Relevance: Glycosides often exhibit enhanced solubility and targeting compared to non-glycosylated analogs like the pyran-propionic acid derivative.

Comparative Data Table

Research Findings and Implications

- Reactivity: The dual ketone groups in this compound likely enhance its utility in cycloaddition reactions compared to mono-ketone analogs like quinolones .

- Therapeutic Potential: While spiro compounds () demonstrate TP53 activation, the propionic acid moiety in the target compound could be explored for anti-inflammatory or metabolic applications, akin to NSAIDs .

- Analytical Challenges: The absence of reported NMR or UV data for the target compound underscores the need for further spectroscopic characterization, as demonstrated in glycoside studies () .

Biological Activity

Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid (THDP) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores the biological activity of THDP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

THDP is characterized by its molecular formula and a molecular weight of 186.16 g/mol. The compound features a tetrahydropyran ring with two keto groups at positions 2 and 6, and a propionic acid side chain at position 3. This unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that THDP possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections. For instance, a study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum antimicrobial potential.

Cytotoxicity

THDP has also been evaluated for its cytotoxic effects on cancer cell lines. In particular, studies involving human adenocarcinoma cells (A549) revealed that THDP exhibits significant cytotoxicity, leading to cell death at certain concentrations. The mechanism behind this cytotoxicity may involve the induction of apoptosis or disruption of cellular metabolism.

Case Studies

Therapeutic Potential

Given its diverse biological activities, THDP holds promise as a lead compound for drug development. Its potential applications include:

- Antimicrobial Agents : Due to its effectiveness against pathogenic bacteria.

- Cancer Therapeutics : Its cytotoxic properties suggest possible use in cancer treatment protocols.

- Enzyme Modulators : As a candidate for developing drugs targeting metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid?

Methodological Answer: Synthesis typically involves multi-step processes, including cyclization of substituted diols or keto-acids under acidic or catalytic conditions. For example:

- Step 1: Protection of the carboxylic acid group using tert-butyl carbamate (Boc) to prevent side reactions during cyclization .

- Step 2: Cyclization via intramolecular esterification using anhydrous conditions (e.g., p-toluenesulfonic acid in refluxing toluene) to form the tetrahydro-2H-pyran core .

- Step 3: Deprotection of the Boc group under acidic conditions (trifluoroacetic acid) to yield the final product.

Key Considerations:

- Use anhydrous solvents to avoid hydrolysis of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS):

- Infrared (IR) Spectroscopy:

- Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage: Store at –20°C in anhydrous, inert atmospheres (argon or nitrogen) to prevent hydrolysis of the dioxo groups .

- pH Sensitivity: Avoid aqueous solutions with pH > 7, as the propionic acid side chain may deprotonate, leading to solubility or reactivity issues .

- Light Exposure: Shield from UV light to prevent photodegradation of the pyran ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed spectral data?

Methodological Answer:

- Tautomerism: The dioxo groups may exhibit keto-enol tautomerism, causing unexpected ¹H NMR shifts. Use deuterated DMSO to stabilize tautomeric forms and compare with computational predictions (DFT calculations) .

- Dynamic Effects: Ring puckering in the tetrahydro-pyran structure can lead to variable coupling constants in NMR. Use 2D NMR (e.g., COSY, NOESY) to resolve conformational ambiguities .

- Case Example: Predicted LogP values (e.g., –0.5 via software) may deviate from experimental HPLC-derived LogP due to hydrogen bonding with the propionic acid group. Validate using reversed-phase chromatography with calibrated standards .

Q. What challenges arise in quantifying this compound using LC-MS, and how can they be mitigated?

Methodological Answer:

- Ion Suppression: Co-eluting matrix components (e.g., salts or buffers) can suppress ionization. Use solid-phase extraction (SPE) for sample cleanup and optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) .

- Column Selection: Hydrophilic interaction liquid chromatography (HILIC) columns improve retention for polar carboxylic acids compared to C18 columns .

- Quantitation Limits: For trace analysis, employ isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Q. How can the biological activity of this compound be evaluated in cellular systems?

Methodological Answer:

- Receptor Binding Assays: Screen for interactions with pro-inflammatory receptors (e.g., COX-2) using fluorescence polarization or surface plasmon resonance (SPR). Structural analogs like bisabolol oxide A show anti-inflammatory activity via similar pathways .

- Enzyme Inhibition Studies: Test inhibitory effects on hydrolases (e.g., esterases) using fluorogenic substrates. Monitor kinetic parameters (Km, Vmax) to assess competitive/non-competitive inhibition .

- Cytotoxicity Profiling: Use MTT or resazurin assays in mammalian cell lines (e.g., HEK293) to determine IC50 values. Compare with structurally related pyranones to establish structure-activity relationships (SAR) .

Data Contradiction Analysis Example

Scenario: Conflicting ¹³C NMR data for the carbonyl carbons (reported δ 172 ppm vs. predicted δ 168 ppm).

Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.